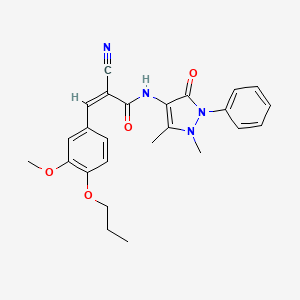

(Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4/c1-5-13-33-21-12-11-18(15-22(21)32-4)14-19(16-26)24(30)27-23-17(2)28(3)29(25(23)31)20-9-7-6-8-10-20/h6-12,14-15H,5,13H2,1-4H3,(H,27,30)/b19-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMQCXDBEFPYHV-RGEXLXHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 440.48 g/mol. Its unique structure includes a cyano group and a pyrazole ring, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C25H24N4O3 |

| Molecular Weight | 440.48 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the cyano group enhances its reactivity and potential binding affinity to target sites, while the pyrazole ring contributes to its structural stability and bioactivity.

Potential Targets:

- Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptors : It could modulate receptor activity related to pain and inflammation.

- DNA Interactions : Potential interactions with DNA could lead to anticancer effects.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated using various in vivo models, demonstrating its ability to reduce inflammation markers effectively.

Case Study : A study involving carrageenan-induced paw edema in rats showed that this compound significantly reduced swelling compared to control groups, indicating strong anti-inflammatory effects.

Anticancer Activity

Pyrazole derivatives have been recognized for their anticancer potential. The compound's structure suggests it may inhibit tumor growth through several mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings :

- In vitro studies using MTT assays have indicated that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

- Docking studies suggest strong binding affinity to cyclooxygenase (COX) enzymes, which play a crucial role in tumorigenesis.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.

Experimental Results :

- Minimum inhibitory concentration (MIC) tests revealed that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria.

- Comparative studies with standard antibiotics showed that this compound has comparable or superior efficacy against certain pathogens.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. The mechanism of action often involves the inhibition of specific enzymes or modulation of signaling pathways associated with cancer cell proliferation.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluated various pyrazole derivatives against different cancer cell lines, revealing that modifications in structure could significantly enhance cytotoxicity.

- Findings : The compound exhibited an IC50 value of 42.30 µM against the NCI-H460 lung cancer cell line, indicating moderate potency compared to other derivatives.

Compound Cell Line IC50 (µM) (Z)-2-cyano compound NCI-H460 42.30 Pyrazole derivative A MCF7 0.01 Pyrazole derivative B A549 26 -

Mechanistic Insights :

- The biological activity is attributed to the interaction of the cyano and pyrazole groups with molecular targets such as kinases and receptors involved in tumor growth and metastasis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Pyrazole derivatives are known for their ability to inhibit bacterial and fungal growth.

Research Findings

Research has indicated that compounds similar to (Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide possess significant antibacterial and antifungal properties.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Anticancer | Moderate cytotoxicity against lung cancer cells |

| Antimicrobial | Inhibition of bacterial and fungal growth |

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s nitrile (-C≡N) and α,β-unsaturated amide groups are susceptible to hydrolysis under acidic or basic conditions:

The presence of electron-withdrawing groups (e.g., cyano) enhances electrophilicity, accelerating hydrolysis.

Nucleophilic Additions

The α,β-unsaturated enamide system undergoes Michael addition due to its conjugated double bond:

The Z-configuration of the double bond influences regioselectivity, favoring 1,4-addition.

Electrophilic Aromatic Substitution

The 3-methoxy-4-propoxyphenyl moiety participates in electrophilic substitution:

Methoxy groups act as ortho/para directors, while propoxy groups exhibit steric limitations .

Cross-Coupling Reactions

The pyrazole and aryl groups enable palladium-catalyzed cross-coupling:

The 1,5-dimethyl-3-oxo-pyrazole ring shows stability under these conditions .

Reduction Reactions

Selective reduction of the α,β-unsaturated system is achievable:

The cyano group remains intact under mild reduction conditions.

Oxidation of Pyrazole Ring

The pyrazole ring’s methyl groups undergo oxidation:

Cyclization Reactions

The compound forms fused heterocycles under specific conditions:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogous pyrazole derivatives and enamide-containing molecules. Key differences in substituents, hydrogen-bonding patterns, and bioactivity are highlighted.

Table 1: Structural and Functional Comparison

* Bioactivity inferred from structural analogs in .

Key Observations:

Substituent Effects: The 3-methoxy-4-propoxyphenyl group in the target compound increases steric bulk and lipophilicity compared to the 4-nitrophenyl group in or the trifluoromethyl-thiadiazole in XCT790 . This may enhance bioavailability but reduce aqueous solubility.

Hydrogen-Bonding and Crystal Packing: The target compound’s amide N–H and cyano group can form classical N–H⋯O and weak C–H⋯N interactions, similar to patterns observed in pyrazole derivatives . However, the absence of strong acceptors (e.g., nitro in ) may reduce intermolecular cohesion, affecting crystallization behavior.

Biological Activity: Pyrazole-acetamide derivatives (e.g., ) exhibit antifungal activity due to nitro group-mediated redox interference. The target compound’s methoxy/propoxy groups may instead modulate cytochrome P450 interactions, altering metabolic stability.

Computational and Experimental Insights

- DFT Studies: The (Z)-configuration of the cyano group likely results in a planar geometry, enhancing conjugation and stabilizing the enamide system. This aligns with Becke’s density-functional studies, where exact-exchange terms improve accuracy in predicting such electronic features .

- Crystallography : SHELX-refined structures of related pyrazole derivatives reveal that substituent bulkiness (e.g., propoxy vs. nitro) significantly impacts dihedral angles between aromatic rings, influencing molecular packing and solubility.

Q & A

Q. What strategies validate hydrogen-bonding networks in solution versus solid states?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.